Product packaging for Lichexanthone(Cat. No.:CAS No. 15222-53-4)

Lichexanthone

Cat. No.: B095002
CAS No.: 15222-53-4
M. Wt: 286.28 g/mol
InChI Key: QDLAGTHXVHQKRE-UHFFFAOYSA-N
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Description

Historical Context of Lichexanthone Discovery and Early Investigations

The initial discovery and isolation of this compound were documented in 1942 by Japanese chemists Yasuhiko Asahina and Hisasi Nogami. wikipedia.org They successfully isolated the compound from the lichen Parmelia formosana, now known as Hypotrachyna osseoalba, which is prevalent in Asia. wikipedia.org This marked the first instance of a xanthone (B1684191) being identified from a lichen, leading to its name. wikipedia.org Another early report detailed its isolation from Parmelia quercina (now Parmelina quercina). wikipedia.org In the era before the widespread use of spectral analysis, the structure of this compound was confirmed through chemical synthesis. A notable early synthesis was proposed in 1956, starting from everninic acid and phloroglucinol (B13840). wikipedia.org

Significance of Xanthones in Natural Product Chemistry and Pharmacology

Xanthones, characterized by their 9H-xanthen-9-one scaffold, represent a significant class of polyphenolic compounds in natural product chemistry. mdpi.comresearchgate.net They are synthesized by a diverse range of organisms, including higher plants, fungi, lichens, and marine organisms. mdpi.comresearchgate.netmdpi.com The structural diversity of xanthones, arising from various substituents on their core tricyclic structure, contributes to their wide array of biological activities. mdpi.comfrontiersin.org

In pharmacology, xanthones are considered "privileged structures" due to their ability to interact with multiple biological targets. mdpi.comresearchgate.net This has led to the investigation of their potential health benefits, which include antioxidant, anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. mdpi.comnih.govnih.gov For instance, certain xanthones have demonstrated the ability to inhibit the growth of various cancer cell lines and possess cardioprotective effects. nih.govnih.gov The position of functional groups, such as hydroxyl and prenyl groups, on the xanthone skeleton plays a crucial role in determining their biological efficacy. mdpi.com

Current State of this compound Research: A Comprehensive Overview

Current research on this compound continues to explore its biological activities and potential applications. Laboratory studies have demonstrated its antibacterial, larvicidal, and sperm motility-enhancing activities. wikipedia.org Notably, while this compound itself shows weak activity against Mycobacterium tuberculosis, certain synthetic derivatives have exhibited significant antimycobacterial effects. wikipedia.org The compound has also been identified in various plant species, such as Zanthoxylum setulosum and Vismia baccifera var. dealbata, expanding its known natural sources. nih.govredalyc.org

Recent studies have also focused on the biosynthesis of this compound in lichens, which involves the cyclization of a polyketide intermediate. mdpi.comresearchgate.net The unique substitution pattern of this compound, with a methyl group at position 8, is a characteristic feature of xanthones derived from lichens. mdpi.commdpi.com While research is ongoing, this compound and its derivatives remain a subject of interest for their potential pharmacological applications and their role in the chemical ecology of lichens. wikipedia.orgmdpi.com

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 1-Hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one
Chemical Formula C₁₆H₁₄O₅
Molar Mass 286.283 g·mol⁻¹
Appearance Long yellow prismatic crystals
Melting Point 189–190 °C (372–374 °F; 462–463 K)
Boiling Point 494 °C (921 °F)
Crystal Structure Monoclinic
Space Group P2₁/c (No. 14)

Table compiled from available scientific data. wikipedia.org

Spectroscopic Data of this compound

SpectroscopyData
¹H NMR Data available from studies on isolated compounds.
¹³C NMR Data available from studies on isolated compounds.
Mass Spectrometry Used for structural elucidation and identification.
X-ray Crystallography Confirmed the monoclinic crystal structure. redalyc.org

Detailed spectroscopic data can be found in specialized chemical databases and research articles. nih.govredalyc.org

Investigated Biological Activities of this compound

ActivityFindings
Antibacterial The antimicrobial activity of the lichen Marcelaria benguelensis is largely attributed to this compound. wikipedia.org
Antimycobacterial Shows weak activity against Mycobacterium tuberculosis and M. aurum. However, a dihydropyrane derivative showed activity similar to common tuberculosis drugs. wikipedia.orgmdpi.com
Larvicidal Demonstrated in laboratory settings. wikipedia.org
Sperm Motility Shown to have sperm motility-enhancing activities in vitro. wikipedia.org

This table summarizes key research findings on the biological activities of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O5 B095002 Lichexanthone CAS No. 15222-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-3,6-dimethoxy-8-methylxanthen-9-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-8-4-9(19-2)6-12-14(8)16(18)15-11(17)5-10(20-3)7-13(15)21-12/h4-7,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLAGTHXVHQKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164977
Record name 9H-Xanthen-9-one, 1-hydroxy-3,6-dimethoxy-8-methyl- (9CI)
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Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15222-53-4
Record name Lichexanthone
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Record name Lichexanthone
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Record name Lichexanthone
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Record name 9H-Xanthen-9-one, 1-hydroxy-3,6-dimethoxy-8-methyl- (9CI)
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Record name LICHEXANTHONE
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Occurrence and Chemotaxonomic Significance of Lichexanthone

Distribution in Lichen Species and Genera

Lichexanthone is a well-documented secondary metabolite in numerous lichen species. Its presence causes the lichen to fluoresce a distinct greenish-yellow color under long-wavelength UV light, a feature often utilized for species identification. wikipedia.org

In the symbiotic relationship that constitutes a lichen, the fungal partner, or mycobiont, is responsible for the production of secondary metabolites like this compound. These compounds are not essential for the primary metabolic processes of the fungus but are thought to play various ecological roles, including protection from UV radiation and herbivores. This compound is typically deposited as crystals on the surface of the fungal hyphae in the outer layer (cortex) of the lichen thallus. wikipedia.org

The presence or absence of specific secondary metabolites, including this compound, is a critical tool in the classification and identification of lichens, a field known as chemotaxonomy.

Pertusaria : This large genus of crustose lichens, commonly known as wart lichens, relies heavily on chemical characteristics for species differentiation. This compound and its derivatives are common within this genus, and their presence can be a key identifier for certain species. wikipedia.org

Pyxine : In this genus of foliose lichens, this compound is a significant chemotaxonomic marker. Of the approximately 70 species within the genus, about 20 are known to contain this compound. wikipedia.orgcambridge.org This chemical trait is a primary characteristic used to classify species within Pyxine. wikipedia.orgcambridge.org

Hypotrachyna : this compound is found in about a dozen species of this foliose lichen genus. wikipedia.org Its presence is often correlated with the absence of other common cortical substances like atranorin (B1665829) and usnic acid, making it a useful diagnostic feature. One of the first lichens from which this compound was isolated was Parmelia formosana, now known as Hypotrachyna osseoalba. wikipedia.org

Table 1: Examples of Lichen Genera and Species Containing this compound

Genus Species Examples Reference
Pertusaria Species within the genus are known to contain this compound and its derivatives. wikipedia.org
Pyxine Pyxine sorediata, Pyxine subcinerea, Pyxine pustulata cambridge.orgwikipedia.org
Hypotrachyna Hypotrachyna osseoalba, Hypotrachyna oprah, Hypotrachyna endochlora wikipedia.orgresearchgate.netnih.govbritishlichensociety.org.uk

Biosynthetic Pathways and Regulation of Lichexanthone

Polyketide Biosynthesis of Lichexanthone in Lichens

The core of this compound's structure is assembled through the polyketide pathway, a common route for the synthesis of a wide array of natural products in fungi and lichens. wikipedia.orgmdpi.com

Acetate-Malonate Pathway Intermediates and Polyketide Synthase Involvement

The biosynthesis of this compound commences with the acetate-malonate pathway. wikipedia.orgmdpi.com The primary building blocks for this process are acetyl-CoA and malonyl-CoA. ijrpr.comslideshare.net These small carbon units are sequentially condensed by a large, multi-enzyme complex known as polyketide synthase (PKS). wikipedia.orgontosight.ai The PKS enzymes orchestrate a series of reactions to create a linear polyketide chain. wikipedia.org Specifically for lichen xanthones, this involves the linear condensation of one acetyl-CoA with seven malonyl-CoA units. wikipedia.org

Table 1: Key Components in the Early Stages of this compound Biosynthesis

ComponentRole
Acetyl-CoAThe starter unit for the polyketide chain.
Malonyl-CoAThe extender units that are sequentially added to the growing chain.
Polyketide Synthase (PKS)A multi-enzyme complex that catalyzes the condensation reactions.

Cyclization Mechanisms Leading to the Xanthone (B1684191) Scaffold (Aldol and Claisen-type Cyclizations)

Once the linear polyketide chain is assembled, it undergoes a series of cyclization reactions to form the characteristic tricyclic xanthone scaffold. mdpi.com This crucial step involves intramolecular aldol (B89426) and Claisen-type condensations. mdpi.comresearchgate.net These reactions lead to the formation of a benzophenone (B1666685) intermediate, which then dehydrates to yield the central pyrone core of the xanthone. mdpi.comresearchgate.net The specific folding pattern of the polyketide chain dictates the final structure. mdpi.com

Formation of this compound-Type and Northis compound-Type Xanthones

The cyclization of the polyketide intermediate gives rise to the fundamental structure of northis compound (B23499) (1,3,6-trihydroxy-8-methylxanthone). mdpi.commdpi.com this compound is subsequently formed from northis compound through methylation reactions. mdpi.com This biosynthetic scheme, starting from the specific folding of the polyketide chain, results in the common oxygenation pattern and the placement of a methyl group at position 8, which are characteristic of this compound and its direct precursor. mdpi.comresearchgate.netnih.gov

Influence of Environmental Factors on this compound Biosynthesis

The production of this compound is not solely determined by genetic programming; environmental stimuli can significantly influence its biosynthesis.

Induction by Ultraviolet Radiation

One of the most significant environmental factors that triggers this compound synthesis is ultraviolet (UV) radiation. mdpi.com Experimental studies have demonstrated that exposure to UV light can induce the production of this compound in the mycelia of lichen-forming fungi. mdpi.com For instance, juvenile mycelia of Haematomma fluorescens showed induced synthesis of this compound after being exposed to 365 nm UV light. mdpi.com This response underscores the role of this compound as a photoprotective agent, shielding the sensitive algal partner within the lichen from damaging solar radiation. mdpi.comfungimag.com The deposition of these xanthones in the cortical layers of the lichen further supports their function as a light filter. mdpi.com

Comparative Biosynthesis of Xanthones Across Different Organisms

While lichens are a significant source of xanthones, these compounds are also produced by other organisms, including non-lichenized fungi and plants, through distinct biosynthetic routes. mdpi.commdpi.com

In contrast to the purely polyketide origin in lichens and fungi, the biosynthesis of xanthones in plants is of a mixed origin. mdpi.comresearchgate.net The A-ring of the xanthone scaffold is derived from the acetate (B1210297) pathway, while the C-ring originates from the shikimic acid pathway, specifically from 3-hydroxybenzoic acid. mdpi.comrsc.org This leads to a freely rotating benzophenone intermediate that cyclizes to form the xanthone core, often resulting in different substitution patterns compared to fungal xanthones. mdpi.comrsc.org For example, plant xanthones frequently exhibit hydroxylation at positions C-1, C-3, and -5 or -7, whereas fungal xanthones typically show hydroxylation at C-1 and C-8. rsc.org

Non-lichenized fungi, such as various Penicillium species, are also capable of synthesizing this compound and northis compound. mdpi.commdpi.com The fundamental biosynthetic pathway in these fungi mirrors that in lichens, being entirely derived from polyketides. mdpi.comresearchgate.net

Table 2: Comparison of Xanthone Biosynthesis

FeatureLichens & FungiPlants
Precursor Pathways Acetate-Malonate Pathway (Polyketide)Mixed: Acetate and Shikimate Pathways
Key Intermediates Polyketide Chain, BenzophenoneBenzophenone
Resulting Substitution Pattern Typically C-1 and C-8 hydroxylationFrequently C-1, C-3, C-5 or C-7 hydroxylation

Molecular Mechanisms and Genetic Underpinnings of this compound Biosynthesis

The biosynthesis of this compound, a prominent xanthone in lichens, is primarily understood to occur via the polyketide pathway. wikipedia.orgnih.govnih.govnih.gov This process involves the intricate action of polyketide synthases (PKS), large multienzyme proteins that orchestrate a series of enzymatic reactions. wikipedia.orgscribd.com The journey begins with acetyl-CoA, which serves as the initial building block. wikipedia.org Through sequential additions of malonate units, a polyketide chain is assembled. wikipedia.org

The folding of this polyketide chain is a critical step that determines the final structure. For this compound and its derivatives, the folding pattern leads to a benzophenone intermediate. nih.govresearchgate.net This intermediate then undergoes cyclization, involving both aldol condensation and Claisen-type cyclization, to form the characteristic xanthone core with a methyl group at the 8-position. wikipedia.orgnih.govresearchgate.net Subsequent modifications, such as methylation of hydroxyl groups, lead to the final this compound molecule. wikipedia.org

While the general biosynthetic framework is established, the specific enzymes and genes governing each step in lichens are still under investigation. sci-hub.se Much of the detailed understanding of xanthone biosynthesis comes from studies in non-lichenized fungi and plants. mdpi.commdpi.com In fungi, for instance, the identification of prenyltransferase genes has shed light on the formation of prenylated xanthones. mdpi.com However, it is important to note that the xanthone nucleus in plants has a mixed biosynthetic origin, with one ring derived from the acetate pathway and the other from the shikimic acid pathway, a process distinct from the wholly polyketide-derived core in lichens and fungi. nih.govmdpi.commdpi.com

The genetic basis for the production of the diverse array of lichen polyketides, including xanthones, is a growing area of research. scribd.comasm.org The identification of numerous polyketide synthase gene clusters in lichen genomes suggests a vast and largely untapped potential for the discovery of novel biosynthetic pathways and compounds. asm.orgdrugtargetreview.com

Investigation of Halogenases in Chlorinated Xanthone Biosynthesis

A significant number of naturally occurring xanthones, particularly in lichens, are halogenated, most commonly with chlorine. nih.govsibran.ru These chlorinated xanthones exhibit a wide range of biological activities. sibran.ru The introduction of chlorine atoms onto the xanthone scaffold is catalyzed by a class of enzymes known as halogenases. univ-rennes.frresearchgate.net

The study of these halogenases is crucial for understanding the biosynthesis of chlorinated xanthones. univ-rennes.fr Flavin-dependent halogenases (FDHs) are a major class of these enzymes and have been the focus of much research. mdpi.comasm.orgbgu.ac.il These enzymes typically require a flavin cofactor (FAD), which they reduce using NADH or NADPH. asm.orgbgu.ac.il The reduced flavin then reacts with molecular oxygen and a halide ion (e.g., Cl-) to generate a reactive halogenating species.

Genome mining has become a powerful tool for discovering novel halogenases and their associated biosynthetic gene clusters. researchgate.netmdpi.com By searching for genes that encode for halogenases within fungal genomes, researchers can identify potential pathways for the production of halogenated natural products. researchgate.net For example, the analysis of the genome of the phytopathogenic fungus Bipolaris sorokiniana led to the discovery of new chlorinated chromones and xanthones. researchgate.net

In the context of lichens, while many chlorinated xanthones have been identified, the specific halogenases responsible for their synthesis are still being elucidated. nih.govuniv-rennes.fr Research is ongoing to identify and characterize these enzymes, which would not only provide a deeper understanding of this compound biosynthesis but also open up possibilities for the biocatalytic production of novel halogenated compounds. univ-rennes.frasm.orgbgu.ac.il The study of halogenases in lichens and related fungi is a key area of investigation for unraveling the complete biosynthetic pathway of these important secondary metabolites.

Synthetic Methodologies and Chemical Modifications of Lichexanthone

Historical and Contemporary Chemical Synthesis Approaches for Lichexanthone

The chemical synthesis of this compound has progressed significantly since its initial isolation and identification in the 1940s. Early methods were crucial for structural confirmation, while later approaches have focused on mimicking natural biosynthetic routes for greater efficiency.

One of the earliest and most notable approaches to synthesizing xanthone (B1684191) derivatives is the Tanase method. This route was instrumental in creating partially methylated polyhydroxyxanthones, including this compound. The process begins with the reaction of orsellinic aldehyde and phloroglucinol (B13840) in the presence of acetic acid and hydrochloric acid. This initial step yields a fluorone derivative, which is then reduced to a xanthene. Subsequent methylation and oxidation steps convert the xanthene into a xanthone with three methoxy (B1213986) groups. The final step involves the selective demethylation of one of these groups to yield the target compound, this compound. These early synthetic efforts were vital in confirming the structure of this compound before the widespread availability of modern spectral analysis techniques.

A simpler synthetic pathway was later proposed in 1956, utilizing everninic acid (2-hydroxy-4-methoxy-6-methylbenzoic acid) and phloroglucinol as the starting materials, offering a more direct route to the this compound core structure.

Table 1: Comparison of Early Synthetic Routes for this compound

Method Starting Materials Key Steps Significance
Tanase Method Orsellinic aldehyde, Phloroglucinol 1. Formation of a fluorone derivative2. Reduction to a xanthene3. Methylation & Oxidation to a xanthone4. Selective demethylation Foundational method for polyhydroxyxanthones; crucial for initial structure confirmation.
1956 Proposed Synthesis Everninic acid, Phloroglucinol Direct condensation and cyclization Offered a simplified and more direct pathway to the this compound scaffold.

As understanding of natural product biosynthesis grew, researchers developed synthetic methods that mimic these biological pathways. Most lichen xanthones, including this compound, are believed to arise from the folding of a polyketide intermediate. This process involves a series of aldol (B89426) and Claisen-type cyclizations that form a benzophenone (B1666685) intermediate, which then dehydrates to create the central pyrone core of the xanthone.

In 1977, a significant biogenetically modeled synthesis was proposed by Harris and Hay. nih.gov Their approach started with the polycarbonyl compound 3,5,7,9,11,13-hexaoxotetradecanoic acid. nih.gov The synthesis proceeds through a directed intramolecular aldol cyclization, followed by a Claisen cyclization, which successfully yields the this compound structure among other related compounds. nih.govnih.gov This biomimetic approach not only provides an elegant and efficient synthetic route but also lends strong support to the proposed biosynthetic pathway of heptaketide natural products like this compound. nih.govacs.org

Another biogenetically modeled synthesis involves the base-catalyzed aldol-type cyclization of 1-(2,4,6-trihydroxyphenyl)octane-1,3,5,7-tetraone. wikipedia.org This reaction forms a benzophenone which subsequently undergoes cyclodehydration to produce northis compound (B23499), a close structural relative and precursor to this compound. wikipedia.org These methods highlight a shift towards strategies that are not only synthetically effective but also provide insight into the natural formation of these complex molecules.

Design and Synthesis of this compound Derivatives

To explore and enhance the biological activities of this compound, various derivatives have been designed and synthesized. These modifications primarily target the hydroxyl and methoxyl groups on the xanthone core, introducing new functionalities to probe their interaction with biological targets.

A notable class of this compound derivatives includes those with ω-bromo and ω-aminoalkoxyl side chains. The synthesis of these compounds is typically achieved by first reacting this compound with a dibromoalkane under basic conditions to install an ω-bromoalkoxyl side chain at the C-1 hydroxyl position. This bromo-intermediate is then reacted with various amines to yield a series of ω-aminoalkoxylxanthone derivatives.

These modifications have been shown to significantly influence the molecule's biological properties. For instance, a series of synthesized ω-aminoalkoxylxanthones were evaluated for their antiplatelet effects. Several of these compounds demonstrated more potent inhibition of collagen-induced platelet aggregation than the natural compound norathyriol (B23591) tetraacetate. bohrium.com The nature of the amino group and the length of the alkyl chain were found to be critical factors in modulating this activity. bohrium.com

The fusion of a dihydropyran ring to the xanthone scaffold represents another important chemical modification. These dihydropyranoxanthones can be synthesized through several methods. One common approach is the cyclization of a mono-oxyprenylated xanthone intermediate. Another strategy involves a one-pot synthesis from a hydroxyxanthone (like this compound) in the presence of montmorillonite (B579905) K10 clay as a solid catalyst, often coupled with microwave irradiation to enhance reaction rates and yields. nih.gov Total synthesis, starting from an appropriate 2,2-dimethyl-3,4-dihydrobenzopyran, is also employed to create these fused-ring structures. bohrium.com These synthetic strategies allow for the creation of both linear and angular fused dihydropyranoxanthones, expanding the structural diversity of this compound analogues. nih.gov

The development of this compound derivatives is intrinsically linked to structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological activity.

For the ω-aminoalkoxylxanthone derivatives , SAR studies revealed that the antiplatelet effects were heavily dependent on the specific side chain introduced. bohrium.com The variation in the terminal amino group and the length of the alkoxyl chain directly impacted the inhibitory potency, suggesting that these modifications alter the compound's ability to interact with its biological target. bohrium.com Some of these synthetic analogues showed significant inhibition of secondary aggregation induced by adrenaline, pointing to an inhibitory effect on thromboxane (B8750289) formation as a key mechanism. bohrium.com

Quantitative structure-activity relationship (QSAR) models have also been developed for xanthone derivatives to provide deeper insights. nih.gov For a series of xanthones, a QSAR equation was derived: log 1/IC50 = -8.124 qC1 -35.088 qC2 -6.008 qC3 + 1.831 u + 0.540 logP -9.115 nih.gov This model indicates that the cytotoxic activity is significantly influenced by the net atomic charges at specific carbon positions (qC1, qC2, qC3), the dipole moment (u), and the lipophilicity (logP) of the molecule. nih.gov Such models are invaluable for predicting the activity of new, unsynthesized derivatives and for rationally designing compounds with improved therapeutic profiles.

Table 2: List of Mentioned Chemical Compounds

Compound Name IUPAC Name
This compound 1-Hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one
Orcinol 5-Methylbenzene-1,3-diol
Phloroglucinol Benzene-1,3,5-triol
Orsellinic aldehyde 2,4-Dihydroxy-6-methylbenzaldehyde
Everninic acid 2-Hydroxy-4-methoxy-6-methylbenzoic acid
Northis compound 1,3,6-Trihydroxy-8-methyl-9H-xanthen-9-one
Norathyriol tetraacetate 1,3,6,7-Tetraacetoxy-9H-xanthen-9-one
3,5,7,9,11,13-Hexaoxotetradecanoic acid 3,5,7,9,11,13-Hexaoxotetradecanoic acid

Chemical Reactivity and Transformation Studies of this compound

This compound (1-hydroxy-3,6-dimethoxy-8-methylxanthen-9-one) possesses a chemically reactive scaffold that allows for various transformations. The reactivity is primarily centered around its hydroxyl and methoxy functional groups, as well as the xanthone core, which can undergo electrochemical reduction. These transformations are crucial for understanding the compound's properties and for synthesizing novel derivatives with potentially enhanced biological activities.

Electrochemical Reduction Mechanisms

The electrochemical reduction of this compound has been investigated using techniques such as cyclic voltammetry on glassy carbon electrodes in dimethyl sulfoxide (B87167) (DMSO). The process is complex and involves two distinct one-electron transfer steps.

The initial step is a reversible, one-electron reduction of the this compound molecule (1H) to form a radical anion (1H•⁻). This is followed by a second, irreversible one-electron transfer to the radical anion, which produces a dianion (1H²⁻). Both of these electron transfers are classified under an EᵣCₛₗₒw-type mechanism. This classification indicates that a reversible electron transfer (Eᵣ) is followed by a slow chemical reaction (Cₛₗₒw).

The chemical step following the formation of the dianion involves the cleavage of a bond within the molecule. This is subsequently followed by protonation, which can be facilitated by residual water, the parent this compound compound, or the solvent itself. This sequence of events ultimately leads to the formation of 2-hydroxy-4-methoxy-6-methylphenyl 2-hydroxy-4-methoxyphenyl ketone as the final product.

ParameterDescription
Reaction Type Electrochemical Reduction
Mechanism Two one-electron transfers (EᵣCₛₗₒw-type)
Step 1 (Reversible) This compound (1H) + e⁻ → Radical Anion (1H•⁻)
Step 2 (Irreversible) Radical Anion (1H•⁻) + e⁻ → Dianion (1H²⁻)
Chemical Transformation Bond breakage in the dianion followed by protonation.
Final Product 2-hydroxy-4-methoxy-6-methylphenyl 2-hydroxy-4-methoxyphenyl ketone
Experimental Technique Cyclic voltammetry, rotating disc and ring electrodes, long-term controlled-potential electrolysis using glassy carbon (GC) electrodes.

Hydrolysis and Substitution Reactions

The chemical structure of this compound, featuring two methoxy groups (aryl methyl ethers) and a phenolic hydroxyl group, makes it susceptible to hydrolysis and substitution reactions, which are fundamental for modifying its core structure.

Hydrolysis: The methoxy groups on the this compound ring are ether linkages. Under acidic conditions, these ethers can undergo hydrolysis to yield the corresponding phenols (hydroxyl groups). This reaction typically requires a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), and often elevated temperatures. The first step involves the protonation of the ether oxygen, converting the methoxy group into a better leaving group (methanol). Subsequently, a nucleophile (e.g., a bromide ion) attacks the methyl carbon via an Sₙ2 mechanism, cleaving the C-O bond and forming a phenol (B47542) and methyl bromide. commonorganicchemistry.commasterorganicchemistry.com While equilibrium generally favors ether hydrolysis in aqueous environments, the spontaneous rates are exceedingly slow without catalytic intervention. nih.gov

Substitution Reactions: Substitution reactions are key to the functionalization of this compound. A primary example is the demethylation of its methoxy groups, which is a type of nucleophilic substitution. commonorganicchemistry.com This reaction is effectively a hydrolysis of the ether under specific conditions and results in the substitution of a methoxy group for a hydroxyl group. Reagents commonly used for cleaving aryl methyl ethers include strong protic acids (HBr), Lewis acids like boron tribromide (BBr₃), and strong nucleophiles such as thiolates. commonorganicchemistry.com For instance, the synthesis of northis compound (1,3,6-trihydroxy-8-methylxanthone) from this compound would involve the demethylation of both the C-3 and C-6 methoxy groups.

Furthermore, the aromatic rings of the xanthone nucleus are amenable to electrophilic substitution reactions such as halogenation, nitration, and formylation, allowing for the introduction of various functional groups directly onto the core structure. nih.gov

Formation of Diverse Functionalized Derivatives

The chemical modification of this compound has led to the synthesis of a wide array of functionalized derivatives. These modifications are aimed at exploring the structure-activity relationships of the xanthone scaffold.

Naturally occurring derivatives often involve chlorination. A number of chlorinated this compound and northis compound derivatives have been identified from lichens, such as 7-chlorothis compound and 2,4-dichloro-3-O-methylnorthis compound. nih.gov

Synthetic efforts have expanded this diversity significantly. For example, a series of ω-bromo and ω-aminoalkoxylxanthone derivatives of this compound have been synthesized and evaluated for their antimycobacterial activity. wikipedia.org Another important class of derivatives is glycosides. While not common in lichens, glycosylated xanthones represent a significant functionalization. nih.gov Enzymatic hydrolysis of a naturally occurring glycosylated xanthone, hirtusneanoside, yields α-L-rhamnose and its aglycone, demonstrating the possibility of both forming and cleaving these sugar linkages. nih.gov

The table below summarizes some of the key types of functionalized derivatives derived from the this compound scaffold.

Derivative ClassType of ModificationExamples
Halogenated Derivatives Electrophilic substitution (Chlorination)7-chlorothis compound, 2,4-dichloro-3-O-methylnorthis compound. nih.gov
Alkoxyamine Derivatives Nucleophilic substitution on a modified side chainω-aminoalkoxylxanthones. wikipedia.org
Glycosylated Derivatives Attachment of sugar moietiesHirtusneanoside (a glycoside of a this compound-related structure). nih.gov
Hydroxylated Derivatives Demethylation (Hydrolysis/Substitution)Northis compound (1,3,6-trihydroxy-8-methylxanthone). nih.gov
Pyrane Derivatives Cyclization/AnnulationDihydropyrane xanthone derivatives have been noted for their enhanced antimycobacterial activity. nih.gov

These synthetic and naturally occurring modifications highlight the versatility of the this compound structure for chemical derivatization, enabling the exploration of new chemical space and biological functions.

Advanced Analytical and Spectroscopic Characterization of Lichexanthone

Chromatographic Techniques for Isolation and Quantification

Chromatography is an indispensable tool for separating lichexanthone from complex mixtures, such as lichen extracts, and for its quantification. Several chromatographic methods are routinely employed for this purpose. researchgate.net

High-Performance Liquid Chromatography (HPLC) and HPLC-DAD

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly common, often utilizing a mobile phase consisting of a mixture of methanol, water, and an acid like phosphoric acid to ensure good separation. nih.gov

A powerful enhancement to HPLC is the use of a Diode-Array Detector (DAD), which provides UV-Vis spectra of the eluting compounds. measurlabs.commdpi.com This dual detection capability, known as HPLC-DAD, allows for the tentative identification of this compound based on its characteristic retention time and its UV absorption profile. For instance, in the analysis of Laurera benguelensis extracts, this compound exhibited a retention time (tR) of 16.59 minutes. researchgate.netresearchgate.net The identity of the peak is further confirmed by comparing its UV spectrum with that of a known standard. wikipedia.org

Interactive Table: HPLC Retention Times for this compound and Associated Compounds

CompoundRetention Time (t R) in minutes
Teloschistin5.92
Secalonic acid D6.96
Citreorosein7.88
Emodin9.76
This compound 16.59
Parietin17.44
Data sourced from analysis of Laurera benguelensis extracts. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) represents a significant advancement in analytical sensitivity and specificity, combining the separation power of HPLC with the mass analysis capabilities of mass spectrometry. wikipedia.org This technique is instrumental in the unambiguous identification of this compound, even in complex matrices. researchgate.netoup.com

In LC-MS analysis, the compound eluting from the HPLC column is ionized and its mass-to-charge ratio (m/z) is determined. mst.or.jp this compound typically shows a strong parent peak at an m/z of 286, corresponding to its molecular weight. wikipedia.org The use of tandem mass spectrometry (LC-MS/MS) can provide further structural information through the analysis of fragmentation patterns. mst.or.jp This high degree of selectivity makes LC-MS a powerful tool for confirming the presence of this compound and distinguishing it from other co-eluting compounds. measurlabs.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the preliminary identification of this compound in lichen extracts. nybg.orglibretexts.orgwikipedia.org The technique involves spotting an extract onto a TLC plate coated with an adsorbent like silica (B1680970) gel. The plate is then developed in a solvent system, and the separated compounds are visualized. lichenportal.org

A key characteristic of this compound that is exploited in TLC analysis is its fluorescence. Under long-wavelength UV light, this compound exhibits a distinct greenish-yellow fluorescence, which aids in its identification on the TLC plate. wikipedia.org After development, the plate is often sprayed with 10% sulfuric acid and heated, which can produce characteristic colors for different compounds, further assisting in their identification. nybg.org While not as quantitative as HPLC, TLC is an excellent screening tool in the analysis of lichen chemistry. lichenportal.org

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for determining the precise chemical structure of this compound. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. nih.govresearchgate.netresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR are employed to piece together the molecular framework. irisotope.com

¹H NMR spectroscopy provides information about the number and types of protons in the molecule and their neighboring environments. For xanthones, the chemical shifts of aromatic protons and substituent groups like methyl and methoxy (B1213986) groups are diagnostic. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the number of non-equivalent carbons and information about their chemical environment (e.g., aromatic, carbonyl, aliphatic). irisotope.com The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.

Interactive Table: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound

Atom¹³C Chemical Shift (ppm)Attached Proton¹H Chemical Shift (ppm)
C1162.1OH12.5 (s)
C297.4H6.25 (d, J=2.3 Hz)
C3166.4OCH₃3.85 (s)
C492.2H6.35 (d, J=2.3 Hz)
C4a157.2--
C5115.8H6.70 (d, J=8.5 Hz)
C6121.0OCH₃3.90 (s)
C7109.9H6.60 (d, J=8.5 Hz)
C8143.5CH₃2.40 (s)
C8a115.8--
C9 (C=O)182.3--
C9a106.8--
Note: These are representative values and can vary slightly depending on the solvent and experimental conditions. s = singlet, d = doublet, J = coupling constant.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule. technologynetworks.comlibretexts.org For this compound, the UV-Vis spectrum is characteristic and serves as a valuable tool for its identification and quantification. researchgate.net The spectrum arises from electronic transitions within the xanthone (B1684191) chromophore. researchgate.net

This compound exhibits distinct absorption maxima (λmax) in its UV-Vis spectrum. Typically, three main peaks are observed. wikipedia.org Analysis of the toluene (B28343) extract of Laurera benguelensis showed absorption maxima for this compound at approximately 243 nm, 308 nm, and a shoulder around 340 nm. researchgate.net These values are consistent with those reported in other studies, which cite maxima at 242 nm, 310 nm, and 208 nm. wikipedia.org

Interactive Table: UV-Vis Absorption Maxima (λmax) for this compound

BandWavelength (nm) (Experimental, Toluene Extract)Wavelength (nm) (Literature)
I243242
II308310
III~340 (shoulder)208
Data compiled from various sources. wikipedia.orgresearchgate.net

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the properties and interactions of molecules like this compound at an electronic and atomic level. These in silico methods complement experimental data, offering insights that can be difficult to obtain through laboratory techniques alone.

Density Functional Theory (DFT) Analysis for Electronic Transitions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. acs.org For this compound, DFT calculations are instrumental in understanding its structural and electronic properties. nih.govunicamp.br By optimizing the molecular geometry, DFT can predict bond lengths and angles with high accuracy.

A particularly valuable application of DFT is Time-Dependent Density Functional Theory (TD-DFT), which is used to calculate the electronic absorption spectra (UV-Vis spectra) of molecules. mdpi.comscielo.br This method can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions between molecular orbitals.

For this compound, TD-DFT calculations have been performed to interpret its experimental UV spectrum. nih.govscispace.com The geometry of this compound is first optimized using a specific functional and basis set, such as B3LYP/6-31+G**. nih.govscispace.com The subsequent TD-DFT calculation predicts the electronic transitions, which are often characterized by the movement of electron density from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other molecular orbitals. nih.gov These theoretical calculations have shown excellent agreement with the experimental UV spectrum of this compound, validating the accuracy of the computational model. nih.govscispace.com For instance, the main absorption bands observed experimentally at 341 nm, 308 nm, and 244 nm have been successfully predicted by TD-DFT calculations. nih.gov

Table 2: Comparison of Experimental and TD-DFT Calculated Electronic Transitions for this compound

Absorption Band Experimental λmax (nm) Calculated λmax (nm) (TD-B3LYP) Primary Electronic Transition Reference
Band A 341 340.9 HOMO → LUMO nih.gov
Band B 308 306.2 HOMO-1 → LUMO nih.gov
Band C 244 244.7 Multiple transitions nih.gov

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govmdpi.com This method is crucial in drug discovery and molecular biology for understanding and predicting the interaction between a bioactive compound and its biological target. wikipedia.org The process involves simulating the ligand-protein interaction and calculating a "docking score" or binding energy, which estimates the binding affinity. researchgate.netjst.go.jp

Molecular docking studies have been performed to investigate the potential biological activities of this compound. For example, this compound has been docked into the active sites of enzymes such as human lysosomal acid-alpha-glucosidase and Plasmodium falciparum lactate (B86563) dehydrogenase to evaluate its potential as an antidiabetic or antiplasmodial agent. These studies analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the protein's active site.

The results of these simulations provide valuable insights into the mechanism of action and can guide the design of more potent derivatives. While specific binding energy values for this compound are often reported within broader studies, the primary value lies in identifying potential biological targets and the key structural features responsible for the interaction.

Table 3: Illustrative Data from Molecular Docking Studies Involving Xanthones

Target Protein PDB ID Ligand Type Predicted Interaction Type Potential Application Reference
Human Lysosomal α-Glucosidase 5NN8 This compound Hydrogen Bonding, Hydrophobic Interactions Antidiabetic
P. falciparum Lactate Dehydrogenase 1CET This compound Hydrogen Bonding, Hydrophobic Interactions Antiplasmodial
SARS-CoV-2 Main Protease 6LU7 Lichen Metabolites Hydrogen Bonding Antiviral researchgate.net
Penicillin-Binding Proteins Various Mushroom Compounds Hydrogen Bonding Antibacterial mdpi.com

Chemometrics and Multivariate Analysis in this compound Research

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In the context of this compound research, chemometrics and multivariate analysis are essential tools for interpreting complex datasets generated from analytical instruments like HPLC, GC-MS, and NMR. nih.gov These methods can reveal patterns and relationships within the data that are not apparent from a simple inspection of the raw data.

One of the primary applications of chemometrics in this field is for the chemotaxonomic classification of lichens. Different lichen species can have distinct profiles of secondary metabolites. By applying multivariate analysis techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) to the chromatographic or spectroscopic fingerprints of lichen extracts, researchers can differentiate between species based on their chemical composition, where this compound may be a key marker.

Furthermore, chemometrics can be used to correlate the chemical profile of an extract with its biological activity. For instance, techniques like Partial Least Squares (PLS) regression can build predictive models that link the concentrations of compounds like this compound in various extracts to their measured antioxidant or cytotoxic effects. This approach helps to identify which specific compounds are most responsible for the observed bioactivity. A chemometric approach has also been noted as useful for correlating structural features of this compound derivatives with their antimycobacterial activity.

Table 4: Applications of Chemometrics in the Analysis of this compound and Related Compounds

Analytical Technique Chemometric Method Application Outcome Reference
HPLC-DAD Principal Component Analysis (PCA) Phytochemical similarity analysis of lichen extracts Grouping of lichen species based on their chemical profiles
HR-MAS NMR, IR PCA, Hierarchical Cluster Analysis (HCA) Chemotaxonomic discrimination of intact lichens Differentiation of lichen families and genera
LC-MS Principal Component Analysis (PCA) Comparison of lichen thallus profiles Identification of chemical clusters that match phylogenetic analyses
Various Chemometric Analysis Structure-Activity Relationship (SAR) Correlation of structural features with antimycobacterial activity

Biological Activities and Mechanistic Elucidation of Lichexanthone

Antimicrobial Efficacy and Mechanisms of Action

Lichexanthone has demonstrated a notable spectrum of antimicrobial properties, with research highlighting its activity against bacteria and mycobacteria. The mechanisms underlying this efficacy are multifaceted, involving interference with essential cellular processes.

Antibacterial Activity Spectrum (e.g., Bacillus subtilis, methicillin-resistant Staphylococcus aureus)

This compound exhibits potent antibacterial effects against certain Gram-positive bacteria. It has shown strong antibiotic activity towards Bacillus subtilis, with a reported half-maximal inhibitory concentration (IC₅₀) of 2.25 µM. nih.gov Furthermore, this compound is effective against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen, demonstrating an IC₅₀ value of 21 µM. nih.gov

Bacterial StrainActivity MetricValueReference
Bacillus subtilisIC₅₀2.25 µM nih.gov
Methicillin-resistant Staphylococcus aureus (MRSA)IC₅₀21 µM nih.gov

Antimycobacterial Activity and Derivative Enhancement (Mycobacterium tuberculosis, M. aurum)

While chemically unmodified this compound displays weak activity against Mycobacterium tuberculosis and Mycobacterium aurum, its structural scaffold serves as a promising template for the development of more potent antimycobacterial agents. nih.govmdpi.com Research has shown that synthetic modification of this compound can lead to a significant enhancement of its antimycobacterial properties. For instance, a dihydropyrane derivative of this compound was found to have antimycobacterial activity comparable to that of drugs commonly used to treat tuberculosis. nih.govmdpi.com Further studies on ω-aminoalkoxylxanthone derivatives have also yielded promising results, with one such derivative showing a minimum inhibitory concentration (MIC) of 2.6 µM against M. tuberculosis. researchgate.netnih.gov

CompoundMycobacterial StrainActivityMIC/Activity DetailReference
This compoundMycobacterium tuberculosisWeakN/A nih.govmdpi.com
This compoundM. aurumWeakN/A nih.govmdpi.com
Dihydropyrane derivative of this compoundMycobacterium tuberculosisEnhancedComparable to common TB drugs nih.govmdpi.com
ω-aminoalkoxylxanthone derivativeMycobacterium tuberculosisEnhanced2.6 µM researchgate.netnih.gov

Molecular Targets and Cellular Interference (e.g., cell wall synthesis, DNA replication, protein synthesis, membrane disruption)

The antimicrobial action of xanthones, including this compound and its derivatives, is attributed to their ability to interfere with critical bacterial cellular functions. One of the proposed mechanisms is the disruption of the bacterial cell wall. Cationic derivatives of xanthones can interact electrostatically with negatively charged components of the bacterial cell wall, such as lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, leading to a loss of cell wall integrity. nih.gov

Another key target is DNA synthesis. Some xanthone (B1684191) derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme that controls DNA topology and is required for DNA replication. nih.gov This inhibition suppresses DNA synthesis, ultimately leading to bacterial cell death. While direct evidence for this compound's impact on protein synthesis is not extensively detailed, the broad-spectrum activity of many antimicrobial agents involves the inhibition of this vital process. The disruption of the bacterial membrane is another plausible mechanism of action for this compound and related compounds, leading to the leakage of cellular contents and cell death. nih.gov

Anti-inflammatory Potential and Signaling Pathway Modulation

Xanthones as a class of compounds are recognized for their significant anti-inflammatory properties, which are exerted through the modulation of various signaling pathways and the regulation of inflammatory mediators. nih.govfrontiersin.org

Modulation of Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) and Anti-inflammatory Cytokines (IL-10)

The xanthone scaffold has been widely reported to modulate the production of key cytokines involved in the inflammatory response. Numerous studies on various xanthones have demonstrated their ability to suppress the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govfrontiersin.org This suppression occurs at the transcriptional level, mitigating the inflammatory cascade. Conversely, some xanthones have been shown to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), which plays a crucial role in resolving inflammation and maintaining immune homeostasis. nih.govfrontiersin.org

Regulation of Key Signaling Pathways (NF-κB, MAPK, PI3K/Akt)

The anti-inflammatory effects of xanthones are largely mediated through their influence on critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory process, and their inhibition is a key mechanism of anti-inflammatory drugs. nih.gov Xanthones have been shown to regulate these pathways, thereby downregulating the expression of pro-inflammatory genes. nih.gov Furthermore, the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and proliferation, also plays a role in inflammation and has been identified as a target for some xanthone compounds. mdpi.comnih.gov While the direct effects of this compound on the PI3K/Akt pathway require further specific investigation, the established activity of the broader xanthone class suggests this as a probable mechanism of action.

Inhibition of Lipoxygenase Enzymes and Nitric Oxide Production

Lipoxygenase (LOX) and nitric oxide synthase (NOS) are key enzymes in inflammatory pathways. LOX enzymes catalyze the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation and allergic reactions. nih.gov Similarly, the inducible form of nitric oxide synthase (iNOS) produces nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammatory processes and oxidative stress. dovepress.comnih.gov The inhibition of these enzymes is a critical target for anti-inflammatory therapies. nih.govnih.gov

While the direct inhibitory activity of this compound on lipoxygenase has not been extensively detailed in available research, studies on compounds from the Garcinia genus, a known source of xanthones, have shown significant LOX inhibition. researchgate.net For instance, extracts from Garcinia kydia demonstrated potent lipoxygenase inhibition, with the ethyl acetate (B1210297) extract showing an IC50 value of 0.212 µg/mL. researchgate.net This suggests that the xanthone scaffold is a promising structure for LOX inhibition, though specific studies on this compound are required for confirmation.

Regarding nitric oxide, many natural flavonoids and polyphenols exert their anti-inflammatory effects by inhibiting NO production in macrophages, often by suppressing the expression of the iNOS enzyme. nih.govnih.gov Research on lichen-derived compounds suggests that iNOS inhibition is a plausible mechanism of action for their antioxidant and anti-inflammatory effects. nih.gov Studies on various xanthone derivatives have explored their potential to inhibit nitric oxide, indicating this as a recognized activity for this class of compounds. researchgate.net However, specific IC50 values or detailed mechanistic studies quantifying the effect of this compound on NO production or iNOS expression remain to be fully elucidated.

Table 1: Research Findings on Inhibition of Inflammatory Mediators by Xanthones and Related Compounds

Compound Class/Extract Target Enzyme/Process Notable Findings
Garcinia kydia (Xanthone-rich) Lipoxygenase (LOX) Ethyl acetate extract showed strong inhibition with an IC50 of 0.212 µg/mL. researchgate.net
Lichen-derived compounds Nitric Oxide Synthase (iNOS) Inhibition of iNOS is a proposed mechanism for the antioxidant effects of these compounds. nih.gov
Phenylethanoids Nitric Oxide (NO) Production Demonstrated NO radical-scavenging activity, contributing to anti-inflammatory effects. nih.gov

Antioxidant Properties and Redox Regulation

Oxidative stress, an imbalance between the production of reactive species and the capacity of antioxidant defense systems, is implicated in numerous chronic diseases. nih.gov Antioxidants mitigate this stress by neutralizing reactive species or by upregulating endogenous defense mechanisms. nih.govglisodin.org The regulation of gene expression through the cellular reduction-oxidation (redox) state is a key aspect of this process, involving transcription factors like NF-κB and AP-1. researchgate.net The phenolic structure of xanthones, including this compound, suggests inherent antioxidant potential due to the ability of hydroxyl groups to donate hydrogen atoms and stabilize free radicals. nih.gov

The most direct mechanism of antioxidant action is the scavenging of reactive oxygen species (ROS), such as the superoxide (B77818) anion, hydroxyl radical, and hydrogen peroxide. glisodin.org The efficacy of an antioxidant is often quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity), which measure the ability of a compound to neutralize these radicals. nih.govmdpi.com

While many lichen extracts and isolated compounds have been evaluated for their ROS scavenging abilities, specific quantitative data, such as IC50 values from DPPH or ABTS assays for pure this compound, are not consistently reported in the literature reviewed. nih.govnih.gov The general antioxidant activity of lichen compounds is well-documented, often correlated with their total phenolic content. nih.gov The xanthone structure is known to contribute to this activity, but further studies are needed to quantify the specific ROS scavenging potency of this compound compared to standard antioxidants.

Beyond direct scavenging, a crucial antioxidant mechanism involves bolstering the body's own defense systems. This includes enhancing the activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). glisodin.orgfrontiersin.org SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GPx. glisodin.orgfrontiersin.org

Studies have investigated the activity of SOD and CAT within lichen thalli, indicating their importance for managing oxidative stress in these organisms. researchgate.net Some natural compounds have been shown to increase the activity or expression of these protective enzymes in biological systems. researchgate.netnih.gov However, there is a lack of specific research demonstrating that this compound directly upregulates or enhances the activity of SOD, CAT, Glutathione Reductase (GR), or GPx in cellular or in vivo models. The potential for this compound to modulate these endogenous systems remains an area for future investigation.

The mitigation of oxidative stress by natural compounds is a complex process involving multiple mechanisms. These can include the direct quenching of radicals, chelation of transition metals that catalyze radical formation, and modulation of cellular signaling pathways that lead to the expression of protective genes. nih.govyoutube.com For many polyphenolic compounds, a key mechanism involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which controls the expression of a wide array of antioxidant and detoxification enzymes.

For lichen-derived compounds, the primary suggested mechanisms of action are the direct scavenging of reactive species and the activation of protective enzymes. nih.gov The ability of this compound to mitigate oxidative stress likely stems from its core phenolic structure, which allows for electron or hydrogen atom donation. nih.gov However, detailed studies elucidating its effect on specific signaling pathways like Nrf2 or its ability to prevent lipid peroxidation are not yet available. Understanding these deeper mechanisms is essential to fully characterize its role as an antioxidant.

Neuroprotective Effects and Neurological Targets

Neurodegenerative conditions such as Alzheimer's disease are characterized by complex pathologies, including the loss of cholinergic neurons and the accumulation of amyloid plaques. One primary therapeutic strategy involves inhibiting cholinesterase enzymes to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are the two key enzymes responsible for the hydrolysis and inactivation of acetylcholine. researchgate.net The inhibition of these enzymes is a cornerstone of treatment for mild to moderate Alzheimer's disease. nih.gov The xanthone scaffold has been identified as a promising structure for developing cholinesterase inhibitors.

While specific IC50 values for this compound against AChE and BChE are not prominently available in the surveyed literature, related xanthone derivatives have been synthesized and shown to possess significant AChE inhibitory activity. researchgate.net This indicates that the core this compound structure is relevant to this biological target. The search for potent and selective cholinesterase inhibitors from natural sources is ongoing, and the xanthone class of compounds remains an area of active investigation for potential neuroprotective agents. Further direct enzymatic assays on this compound are necessary to quantify its specific inhibitory potency and selectivity toward AChE and BChE.

Table 2: Cholinesterase Inhibition by Various Compound Classes

Compound/Class Target Enzyme(s) IC50 Values/Findings
Berberine (Alkaloid) AChE & BChE Potent dual inhibitor with IC50 values of 0.72 µg/mL (AChE) and 7.67 µg/mL (BChE). nih.gov
Carbamate Derivatives BChE Showed excellent selective inhibition with IC50 values as low as 0.12 µM. researchgate.net
Tacrine BChE-associated AAA Potent inhibitor with an IC50 value of 0.03 µM. nih.gov

Attenuation of Oxidative Stress in Neuronal Cells

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a significant contributor to neuronal damage in a range of neurological disorders, including stroke, Parkinson's disease, and Alzheimer's disease. nih.govnih.gov Neurons are particularly vulnerable to oxidative damage due to their high oxygen consumption, high content of polyunsaturated fatty acids susceptible to lipid peroxidation, and relatively low antioxidant defenses. nih.gov The overproduction of ROS can lead to oxidative injury to lipids, proteins, and DNA, ultimately causing neuronal cell death through apoptosis or necrosis. nih.govnih.gov

Compounds with antioxidant properties are considered a promising therapeutic strategy for neurodegenerative diseases. nih.govmdpi.com Lichen secondary metabolites, including those from the xanthone class, have demonstrated antioxidant capabilities. nih.gov The neuroprotective effects of certain lichen extracts have been observed in vitro, where they prevent cell death by reducing ROS production, inhibiting lipid peroxidation, and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). nih.gov While direct studies on this compound's attenuation of oxidative stress specifically in neuronal cells are limited, the broader class of xanthones has been noted for its neuroprotective potential, which is often linked to antioxidant mechanisms. nih.govtaylors.edu.my These mechanisms involve scavenging free radicals and modulating cellular redox states, which are crucial for mitigating the cascade of events that lead to neurodegeneration. nih.govmdpi.com

Multi-targeted Approach in Neurodegenerative Disorders

The pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's is complex and multifactorial, involving protein misfolding and aggregation, mitochondrial dysfunction, neuroinflammation, and oxidative stress. mdpi.commdpi.com This complexity suggests that single-target drugs may be insufficient, leading to the development of multi-target designed ligands (MTDL) that can simultaneously modulate several disease-related pathways. mdpi.comnih.govfrontiersin.org

Xanthones have emerged as promising candidates for such a multi-targeted approach due to their diverse biological activities. nih.govtaylors.edu.my In the context of Alzheimer's disease, xanthone derivatives have demonstrated a range of neuroprotective effects. taylors.edu.my These include the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients. nih.govtaylors.edu.my Furthermore, xanthones can interfere with the aggregation of β-amyloid peptides and tau proteins, which form the characteristic plaques and tangles found in the brains of Alzheimer's patients. taylors.edu.myfrontiersin.org They also exhibit anti-inflammatory properties by modulating signaling pathways like TLR4/TAK1/NF-κB, thereby reducing the production of pro-inflammatory cytokines that contribute to neuronal damage. taylors.edu.myspringermedizin.de By simultaneously addressing enzymatic activity, protein aggregation, and neuroinflammation, xanthones exemplify a multi-targeted strategy for combating the multifaceted nature of neurodegenerative disorders. taylors.edu.myfrontiersin.orgspringermedizin.de

Antineoplastic Activity and Cellular Mechanisms

Impact on Cancer Cell Lines and Cytotoxicity Profiles

The cytotoxic potential of xanthones against various cancer cell lines has been a subject of extensive research. However, studies on this compound itself have shown limited to no cytotoxic activity against several tested cell lines. wikipedia.org For instance, this compound was found to be non-cytotoxic against murine melanoma (B16F10), human melanoma (UACC-62), and fibroblast (NIH/3T3) cells. nih.gov

In contrast, many other natural and synthetic xanthone derivatives have demonstrated significant cytotoxic effects across a wide spectrum of human cancer cell lines. mdpi.compandawainstitute.com The potency of these compounds, often measured by the half-maximal inhibitory concentration (IC50), varies depending on the specific chemical structure of the xanthone and the type of cancer cell. pandawainstitute.compharmtoxglp.com For example, 1,3,6,8-tetrahydroxyxanthone was identified as a potent anticancer agent against the human liver carcinoma cell line (HepG2), with an IC50 value of 9.18 μM. pandawainstitute.comresearchgate.net The diverse cytotoxicity profiles of various xanthones highlight the potential of this chemical scaffold in the development of novel antineoplastic agents. mdpi.com

Table 1: Cytotoxicity of Various Xanthone Derivatives on Different Cancer Cell Lines
Xanthone DerivativeCancer Cell LineIC50 Value (µM)Source
This compoundMurine Melanoma (B16F10)Inactive nih.gov
This compoundHuman Melanoma (UACC-62)Inactive nih.gov
Secalonic acid DLeukemia (K562)0.43 mdpi.com
Secalonic acid DLeukemia (HL60)0.38 mdpi.com
1,3,6,8-tetrahydroxyxanthoneHuman Liver Carcinoma (HepG2)9.18 pandawainstitute.com
Novel Prenylated XanthoneGlioblastoma (U-87)6.39 mdpi.com
Novel Prenylated XanthoneProstate Cancer (PC-3)6.21 mdpi.com
Novel Prenylated XanthoneLung Cancer (A549)4.84 mdpi.com

Induction of Apoptosis and Cell Proliferation Inhibition

A primary mechanism through which xanthones exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the inhibition of cell proliferation. nih.gov Apoptosis is a crucial process for eliminating damaged or cancerous cells, and its activation is a key strategy for many chemotherapeutic agents. mdpi.comresearchgate.net Xanthone derivatives have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway. researchgate.netnih.gov This involves altering the mitochondrial membrane potential, leading to the release of cytochrome c. mdpi.com This event subsequently activates a cascade of cysteine proteases known as caspases, including initiator caspase-9 and effector caspase-3. mdpi.comresearchgate.net Activated caspase-3 proceeds to cleave critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govmdpi.com

In addition to inducing apoptosis, xanthones can inhibit cancer cell growth by arresting the cell cycle at various phases, such as G0/G1, S, or G2/M. nih.govfrontiersin.org For example, the xanthone derivative dulxanthone A was found to induce S-phase arrest in HepG2 cells. nih.gov This cell cycle arrest prevents cancer cells from replicating their DNA and dividing, thereby halting tumor progression. frontiersin.org The modulation of cell cycle-related proteins, such as cyclins and cyclin-dependent kinases (CDKs), is often involved in this process. nih.gov

Modulation of Cancer-Related Signaling Pathways (e.g., mTOR, JNK, ERK1/2, AKT)

The anticancer activity of xanthones is also attributed to their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer. nih.govmdpi.com The PI3K/AKT/mTOR pathway is a central regulator of cell survival, growth, and proliferation, and its aberrant activation is common in many types of cancer. nih.govnih.gov Several studies have indicated that xanthones can inhibit this pathway. For instance, some lichen-derived compounds have been shown to suppress the activity of mTOR and downregulate the phosphorylation of its downstream targets. nih.govnih.gov

Inhibition of AKT, a key kinase in this pathway, is another mechanism. Treatment of cancer cells with certain lichen extracts has resulted in a significant reduction in the levels of phosphorylated Akt (p-Akt), the active form of the protein. mdpi.com Since Akt acts as an anti-apoptotic molecule, its inhibition sensitizes cancer cells to apoptosis. mdpi.com By interfering with the PI3K/AKT/mTOR axis, xanthones can effectively disrupt the signaling network that cancer cells rely on for their growth and survival. nih.govsemanticscholar.org

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. nih.gov Tumors require a dedicated blood supply to obtain oxygen and nutrients for their expansion. nih.gov Consequently, inhibiting angiogenesis is a promising strategy in cancer therapy. nih.gov

Certain xanthone derivatives have been identified as having anti-angiogenic properties. nih.gov For example, secalonic acid D, a fungal-derived xanthone, was shown to exhibit anti-angiogenic activity. nih.gov The mechanism underlying this effect was linked to the inhibition of the Akt/mTOR/P70S6K signaling pathway, which plays a role in promoting the proliferation and migration of endothelial cells required for new vessel formation. nih.gov By disrupting these signaling events, xanthones can potentially cut off the blood supply to tumors, thereby starving them and preventing their growth and spread. nih.gov

Other Pharmacological and Biological Activities

Currently, there is no specific scientific literature detailing the larvicidal activity of the isolated compound this compound against the mosquito species Aedes aegypti. While various extracts from lichens and other natural sources have been investigated for their insecticidal properties, studies focusing explicitly on this compound for this biological activity are not available in the reviewed literature. researchgate.netnih.govscielo.brnih.govmdpi.com

Specific research on the protein binding interactions and potential synergistic effects of this compound is limited. While molecular docking and synergy studies have been conducted on other xanthone derivatives, demonstrating their potential to interact with various proteins and enhance the efficacy of other drugs, this information cannot be directly attributed to this compound. nih.govnih.govnih.govnih.govresearchgate.net There is no available research that specifically details the binding of this compound to protein targets or its synergistic activity with other compounds.

The immunomodulatory effects of the specific compound this compound have not been characterized in the available scientific literature. Although various crude extracts and purified polysaccharides from different lichen species have been shown to possess immunomodulatory properties, such as influencing cytokine production, these findings are not specific to this compound. nih.govnih.gov Therefore, no detailed research findings on the direct immunomodulatory activity of this compound can be presented.

Ecological Significance and Environmental Applications of Lichexanthone

Photoprotective Role in Lichen Symbiosis

Lichens, being symbiotic organisms of fungi and algae or cyanobacteria, are particularly vulnerable to high levels of solar radiation. Lichexanthone provides essential protection against the damaging effects of ultraviolet (UV) radiation, thereby safeguarding the photosynthetic partner (photobiont).

This compound exhibits strong UV-absorbing properties, particularly in the UVA range. This characteristic allows it to function as a natural sunscreen, shielding the sensitive photosynthetic machinery of the photobiont from harmful UV rays. The synthesis of this compound can be induced by exposure to UV light, highlighting its direct role as a protective response to light stress. By filtering out excessive radiation, this compound helps prevent photoinhibition and damage to the photobiont's DNA and other cellular components, ensuring the continued productivity of the lichen symbiosis.

Property of this compoundEcological FunctionReference
Strong UV AbsorptionActs as a light filter to protect the UV-sensitive algal layer.
Synthesis Induced by UV LightDemonstrates a direct protective response to high-intensity solar radiation.

The strategic placement of this compound within the lichen structure, known as the thallus, maximizes its protective efficacy. It is predominantly found in the outer cortical layer, the protective "skin" of the lichen, and in the exciple, the rim of the reproductive structures (ascomata). This localization ensures that incoming solar radiation is filtered before it can reach the deeper layers where the photobionts reside. This anatomical distribution underscores the targeted photoprotective function of this compound in the lichen symbiosis.

Role in Lichen Ecology and Adaptations

Beyond its immediate photoprotective function, this compound contributes significantly to the broader ecological success and adaptability of lichens.

The presence of this compound in the cortex is a key adaptation that enables lichens to inhabit environments with high levels of solar radiation, such as exposed trees in tropical regions and high-altitude mountains. By mitigating the stress of intense sunlight, this compound allows lichens to colonize habitats that would otherwise be inhospitable. However, it is also noted that this compound is found in lichens in less stressed environments, suggesting its ecological role may be more complex and not fully understood.

The distribution of lichen species and the structure of their communities can be influenced by environmental factors, including UV radiation, which varies with altitude. The production of UV-screening compounds like this compound is a crucial adaptation for lichens thriving at higher altitudes where UV exposure is more intense. The diversity of secondary metabolites, including xanthones, is associated with the ability of lichens to resist both biotic and abiotic stresses, thereby influencing species composition along environmental gradients. For example, studies in the Himalayas have shown that the diversity of lichen secondary metabolites changes with altitude, suggesting a role for these compounds in determining species distribution and community structure.

Environmental FactorInfluence on Lichen CommunitiesRole of this compound
High AltitudeIncreased UV radiation and varying temperature conditions.Confers resistance to abiotic stress, influencing species composition and sustainability.
High Solar IrradiancePotential for photoinhibition and cellular damage.Enables survival in exposed habitats.

While direct evidence for this compound's role in metal chelation and geochemical weathering is not extensively detailed in the provided search results, the general activities of lichens in these processes are well-established. Lichens are known to contribute to the weathering of rocks and soil formation through the secretion of various secondary metabolites that can chelate metal ions. This process can alter the mineral composition of their substrate over time. The ability of lichens to accumulate heavy metals is also a known phenomenon, with some studies indicating that morphological modifications in the lichen thallus can affect their bioaccumulation capacity.

Bioindicator Potential in Environmental Monitoring

This compound, a secondary metabolite produced by various lichens, has been investigated for its potential as a bioindicator in environmental monitoring. The presence and concentration of this xanthone (B1684191) in lichen thalli can reflect changes in environmental conditions, making it a valuable tool for assessing ecosystem health.

Application in Air Quality Assessment

Lichens are well-established bioindicators of air quality due to their high sensitivity to atmospheric pollutants. mdpi.comresearchgate.net They lack a protective cuticle and absorb nutrients directly from the atmosphere, which leads to the accumulation of airborne contaminants. nih.gov Changes in lichen communities, including the decline of sensitive species and the dominance of tolerant ones, can signify deteriorating air quality. mdpi.com

While the general use of lichens in air quality monitoring is widely documented, specific studies quantifying the direct correlation between this compound concentrations and levels of atmospheric pollutants are limited. However, research has shown that environmental stress, including air pollution, can influence the production of secondary metabolites in lichens. For instance, some studies have observed that lichens in polluted areas may produce higher concentrations of certain protective compounds. One study noted that lichens from a polluted city site contained physodalic acid, a compound produced in response to pollution stress. researchgate.net Although not specific to this compound, this suggests that the metabolic activity of lichens, including the synthesis of xanthones, can be altered by air pollution.

Further research is needed to establish a definitive quantitative relationship between this compound concentrations in specific lichen species and the levels of particular air pollutants. Such studies would be invaluable for developing this compound as a precise biomarker for air quality assessment.

Indicators of Urbanization Effects and Climatic Conditions

Urbanization brings about a unique set of environmental challenges, including the urban heat island effect and increased pollution, which can significantly impact lichen communities. nih.gov Studies have shown that lichen diversity tends to decrease along an urban-rural gradient, with urban centers exhibiting lower species richness and a higher prevalence of pollution-tolerant species. researchgate.netmdpi.com The increase in nitrogen and sulfur dioxide in urban environments often leads to a shift in lichen communities, favoring nitrophilous and acid-tolerant species.

The production of secondary metabolites in lichens, including this compound, can also be influenced by the microclimatic conditions associated with urbanization. For example, an increase in the abundance of lichens containing secondary metabolites for chemical protection has been observed in areas with medium to high-density urbanization. nih.gov this compound is known to have photoprotective properties, and its synthesis can be induced by UV light exposure. wikipedia.org This suggests that changes in light availability and UV radiation in urban environments could potentially alter this compound concentrations in lichens.

Climate also plays a crucial role in the distribution and physiology of lichens. mdpi.comnih.govdiva-portal.orgcid-inc.com As poikilohydric organisms, their metabolic activity is largely dependent on temperature and moisture availability. nih.govdiva-portal.org Variations in these climatic factors can influence the production of secondary metabolites. While direct studies on the impact of specific climatic variables on this compound production are not extensively available, it is plausible that changes in temperature, humidity, and solar radiation associated with different climatic conditions could affect its synthesis.

Interspecific Chemical Interactions

This compound is involved in various chemical interactions between lichens and other organisms in their environment. These interactions, mediated by the release of this secondary metabolite, can have significant ecological consequences.

Allelopathic Activity

Allelopathy refers to the chemical inhibition of one organism by another, and this compound has demonstrated such activity. Allelopathic compounds can affect the germination and growth of surrounding plants, thereby influencing plant community structure.

While specific studies on the allelopathic effects of purified this compound are not abundant, research on lichen extracts containing this compound has provided insights into its potential role. For instance, aqueous extracts of various plants and lichens have been shown to inhibit the seed germination and seedling growth of Lactuca sativa (lettuce), a common model organism for allelopathy studies. researchgate.netnih.govresearchgate.netuni-lj.siccsenet.org The inhibitory effect is often dose-dependent, with higher concentrations of the extract leading to greater inhibition of germination and growth.

The following table summarizes the general findings on the allelopathic effects of plant and lichen extracts on Lactuca sativa. It is important to note that these studies did not isolate this compound as the sole active compound.

ParameterEffect of Plant/Lichen Extracts
Seed GerminationInhibition observed, often increasing with extract concentration. researchgate.netnih.gov
Radicle LengthInhibition observed, often increasing with extract concentration. nih.gov
Hypocotyl/Coleoptile LengthInhibition observed, often increasing with extract concentration. researchgate.net

Phagoinhibitory Activity

Phagoinhibitory activity, or feeding deterrence, is another important ecological function of many plant and lichen secondary metabolites. These compounds can protect the organism from herbivory by making their tissues unpalatable or toxic to potential consumers.

This compound has been shown to possess larvicidal activity against the second-instar larvae of the mosquito Aedes aegypti. wikipedia.org This suggests that it could also act as a feeding deterrent to other insects. Studies on various plant secondary metabolites have demonstrated their effectiveness in inhibiting insect feeding. For example, gallic acid has been shown to increase larval mortality and decrease adult emergence in the common cutworm, Spodoptera litura. nih.gov

Future Perspectives and Research Opportunities for Lichexanthone

Discovery of Novel Lichexanthone Derivatives with Enhanced Bioactivities

A significant frontier in this compound research is the synthesis and discovery of novel derivatives with improved biological activities. The inherent structure of this compound serves as a versatile scaffold for chemical modification, allowing for the creation of analogues with enhanced potency and specificity against various diseases.

Chemically unmodified this compound demonstrates weak to moderate activity against certain microorganisms, such as Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov However, research into synthetic derivatives has yielded compounds with significantly amplified effects. For instance, a dihydropyrane derivative of this compound exhibited antimycobacterial activity comparable to that of commonly used tuberculosis drugs. nih.gov Similarly, the synthesis of chlorinated this compound derivatives has produced compounds with promising antibacterial activity against resistant bacterial strains.

The anticancer potential of xanthones is another major focus. While this compound itself has not shown significant cytotoxic activity against cancer cell lines, other xanthone (B1684191) derivatives have. nih.govpandawainstitute.com For example, 1,3,6,8-tetrahydroxyxanthone was identified as a highly active agent against human liver carcinoma cells, with greater potency than the standard drug doxorubicin. pandawainstitute.com The introduction of functional groups, such as epoxypropyl moieties, onto the xanthone skeleton has been shown to drastically improve cytotoxic activity against cancer cell lines by enhancing the inhibition of topoisomerase enzymes. These findings underscore the strategy of using the this compound core to design new molecules with potent and selective anticancer properties.

Derivative ClassStructural ModificationEnhanced BioactivityTarget Organism/Cell LineReference
Dihydropyrane Derivative Addition of a dihydropyrane ringAntimycobacterialMycobacterium tuberculosis nih.gov
Chlorinated Xanthones Addition of chlorine atomsAntibacterialDrug-resistant bacteria
Hydroxyxanthones Varied hydroxylation patternsAnticancerHuman liver carcinoma (HepG2) pandawainstitute.com
Epoxypropoxy Xanthones Addition of epoxypropoxy groupsAnticancer (Topoisomerase II inhibition)Human cancer cell lines

Elucidation of Unexplored Molecular Targets and Signaling Pathways

A critical area for future research is the detailed mapping of the molecular targets and signaling pathways modulated by this compound and its more potent derivatives. While the broader class of xanthones is known to interact with multiple cellular targets, the specific mechanisms for many compounds, including this compound, remain underexplored.

Research has shown that northis compound (B23499), a closely related compound, can inhibit several protein kinases, including p56lck, aurora-B, PIM1, and VEGF-R2, which are crucial for cell signaling and proliferation. nih.gov This suggests that this compound derivatives could be developed as targeted kinase inhibitors for cancer therapy. Other xanthones have been found to exert their anticancer effects through various mechanisms, including the activation of caspases (inducing apoptosis), inhibition of topoisomerases, and modulation of key signaling pathways like the Akt/mTor/P70S6K and GSK-3β/β-catenin/c-Myc pathways. nih.govnih.gov

Future investigations should aim to:

Identify the direct binding proteins of this compound and its derivatives using techniques like affinity chromatography and proteomics.

Utilize transcriptomics and genomics to understand how these compounds alter gene expression in cancer cells or pathogens.

Explore the impact on less-understood pathways, such as those involved in tumor metabolism, angiogenesis, and immune response.

Unraveling these molecular interactions will be essential for optimizing the design of this compound-based drugs and identifying patient populations most likely to respond to treatment.

Preclinical Development and Translational Research Potential

Translating the promising in vitro findings of this compound into clinical applications requires focused preclinical development. Key areas of opportunity include the creation of advanced drug delivery systems and the exploration of combination therapies.

A major challenge in translating natural compounds into effective therapies is their often-poor solubility and bioavailability, which can limit their accumulation at the target site. Modern drug delivery technologies offer a solution to this problem. Nanoparticle-based systems, such as liposomes and polymer-based nanoparticles, can encapsulate therapeutic agents like this compound derivatives. nih.govlongdom.org

These nanocarriers offer several advantages:

Improved Solubility: Encapsulating hydrophobic compounds like xanthones in a nanoparticle core can enhance their solubility in aqueous environments. longdom.org

Enhanced Bioavailability: Nanoparticles can protect the drug from premature degradation in the bloodstream, prolonging its circulation time. thno.org

Targeted Delivery: The surface of nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells, thereby concentrating the drug at the tumor site and reducing systemic toxicity. nih.govrsc.org

Research into lichen-derived nanoparticles for antimicrobial applications has already begun, demonstrating the feasibility of using these biological sources for nanomedicine. nih.govnih.gov Future work should focus specifically on developing and testing this compound-loaded nanocarriers to evaluate their efficacy and safety in preclinical animal models.

The complexity of diseases like cancer and multidrug-resistant infections often necessitates treatment with multiple therapeutic agents. Combining this compound derivatives with existing drugs could lead to synergistic effects, where the combined efficacy is greater than the sum of the individual drugs. nih.gov

This approach can enhance treatment outcomes by:

Overcoming Drug Resistance: A this compound derivative could inhibit a pathway that confers resistance to a conventional chemotherapy drug. For instance, studies have shown that a synthetic xanthone derivative, when combined with the chemotherapy agent doxorubicin, produced a very strong synergistic effect against B-cell lymphoma cells. nih.gov

Reducing Toxicity: By achieving a greater therapeutic effect at lower concentrations, combination therapies can reduce the dose-related side effects of highly toxic drugs like doxorubicin. nih.gov

Broadening the Spectrum of Activity: In infectious diseases, combining a this compound derivative with an antibiotic could tackle polymicrobial infections or enhance the antibiotic's potency.

Future research should systematically screen for synergistic interactions between novel this compound derivatives and a panel of approved anticancer and antimicrobial drugs to identify the most promising combinations for further preclinical and clinical investigation.

Sustainable Production and Bioengineering Strategies

The natural sources of this compound—lichens—are often slow-growing organisms, making their large-scale harvesting for compound extraction ecologically unsustainable. researchgate.net Therefore, developing alternative, sustainable production methods is paramount for the future of this compound-based research and therapeutics.

A promising avenue for sustainable production is the laboratory cultivation of the organisms that synthesize this compound. This primarily involves the culture of the fungal partner of the lichen (the mycobiont), which is responsible for producing most of the lichen's secondary metabolites. nih.gov

Research has demonstrated that it is possible to isolate and grow lichen mycobionts in axenic (pure) cultures. researchgate.net Under specific culture conditions, these fungi can be induced to produce their characteristic secondary compounds. researchgate.net However, in some cases, the production of certain metabolites, like xanthones, may require a metabolic trigger or interaction with the algal partner. mdpi.com

Further research in this area includes:

Optimizing culture media and environmental conditions (e.g., pH, carbon sources, light exposure) to maximize the yield of this compound from mycobiont cultures. nih.govwikipedia.org

Investigating the cultivation of endolichenic fungi, which are non-obligate fungi living within the lichen thallus and have also been shown to produce valuable compounds like northis compound. nih.gov

Exploring non-lichenized fungi, such as certain Penicillium species, which have been identified as producers of this compound and may be more amenable to large-scale industrial fermentation.

These bioengineering strategies hold the key to providing a reliable and environmentally friendly supply of this compound, which is essential for conducting the extensive research and development required to bring new therapies to fruition.

Synthetic Biology Approaches for Biosynthesis Optimization

Synthetic biology presents a promising frontier for optimizing the production of this compound, offering scalable and sustainable alternatives to extraction from natural sources. The core of this approach lies in the heterologous expression of the this compound biosynthetic pathway in well-characterized microbial hosts, such as Escherichia coli or the yeast Saccharomyces cerevisiae. mdpi.com The biosynthesis of this compound in lichens and fungi proceeds through the polyketide pathway, starting with acetyl-CoA and malonyl-CoA. researchgate.netnih.gov A key enzyme, a type III polyketide synthase (PKS), catalyzes the initial cyclization of a polyketide chain, which is then modified by tailoring enzymes like methyltransferases and oxidoreductases to yield the final this compound structure. researchgate.net

Metabolic engineering strategies can be employed to enhance the yield of this compound in these microbial factories. researchgate.netnih.gov A primary objective is to increase the intracellular pool of the precursors acetyl-CoA and malonyl-CoA. This can be achieved by engineering the host's central carbon metabolism, for instance, by overexpressing key enzymes in the precursor supply pathways or by downregulating competing metabolic pathways that drain these precursors. nih.govresearchgate.net

Furthermore, the expression of the this compound biosynthetic genes can be fine-tuned using synthetic biology tools. This includes the use of strong, inducible promoters to control the timing and level of gene expression, as well as codon optimization of the lichen-derived genes for efficient translation in the heterologous host. The CRISPR/Cas9 genome editing technology offers a powerful tool for precise and efficient genetic modifications, enabling the targeted knockout of competing pathways or the integration of the entire this compound biosynthetic gene cluster into the host genome for stable expression. nih.govfrontiersin.orgresearchgate.net Challenges in heterologous expression, such as the correct folding and activity of lichen PKS enzymes, may be addressed through protein engineering and directed evolution to improve their stability and catalytic efficiency in the chosen microbial chassis. nih.govrsc.org

StrategyDescriptionPotential Outcome
Heterologous Expression Transferring the this compound biosynthetic gene cluster from the native lichen fungus into a microbial host like E. coli or S. cerevisiae. nih.govnih.govEnables scalable and controlled production of this compound independent of the slow-growing lichen.
Precursor Supply Enhancement Engineering the host's metabolism to increase the availability of acetyl-CoA and malonyl-CoA. nih.govnih.govBoosts the overall flux towards this compound biosynthesis, increasing the final yield.
Promoter Engineering Utilizing strong and tunable promoters to control the expression of the biosynthetic genes.Optimizes the metabolic load on the host and maximizes the production rate.
CRISPR/Cas9 Genome Editing Precisely modifying the host genome to eliminate competing metabolic pathways or integrate the biosynthetic genes. nih.govmdpi.commdpi.comReduces the formation of unwanted byproducts and ensures stable production of this compound.

Advanced Analytical Techniques for Metabolomics and Interactomics

A deep understanding of this compound's biological role necessitates the use of advanced analytical techniques for its detection, quantification, and the study of its interactions with other molecules. Metabolomics, the comprehensive analysis of small molecules in a biological system, provides a powerful platform for this purpose. mdpi.com

High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is a cornerstone for the sensitive and specific detection of this compound in complex biological extracts. wikipedia.orguniv-rennes.fr This technique allows for the accurate identification and quantification of this compound and its derivatives. Furthermore, tandem mass spectrometry (MS/MS) can provide structural information by analyzing the fragmentation patterns of the molecule, which is invaluable for the identification of novel, related xanthones. nih.govresearchgate.net An open-access MS/MS library for lichen metabolites, which would include this compound, could significantly streamline its identification in metabolomic studies. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool in the analytical arsenal. ucl.ac.uk While generally less sensitive than MS, NMR provides detailed structural information and is highly quantitative without the need for identical standards. wikipedia.orgredalyc.org Complete proton (¹H) and carbon-13 (¹³C) NMR spectral assignments for this compound have been reported, providing a solid basis for its unambiguous identification in complex mixtures. wikipedia.orgredalyc.org

For studying the interactions of this compound with its potential protein targets (interactomics), affinity chromatography is a valuable technique. nih.govnih.gov In this approach, this compound can be immobilized on a solid support to create an affinity column. When a cellular extract is passed through this column, proteins that specifically bind to this compound will be captured and can subsequently be identified by mass spectrometry. This can lead to the discovery of the molecular targets through which this compound exerts its biological effects.

TechniqueApplication for this compoundInformation Gained
HPLC-HRMS/MS Detection and quantification of this compound in biological samples. univ-rennes.frnih.govProvides high sensitivity, specificity, and structural information through fragmentation patterns.
NMR Spectroscopy Structural confirmation and quantification of this compound. wikipedia.orgucl.ac.ukredalyc.orgDelivers detailed structural insights and absolute quantification without a standard.
Affinity Chromatography Identification of proteins that interact with this compound. nih.govnih.govReveals potential molecular targets and pathways affected by this compound.

Q & A

Q. What analytical methods are recommended for detecting lichexanthone in lichen samples?

this compound is commonly identified using thin-layer chromatography (TLC) with solvent systems like toluene:dioxane:acetic acid (90:25:4), which resolves this compound alongside stictic and constictic acids . For higher specificity, combine TLC with spectral data (e.g., UV fluorescence at 366 nm) or advanced techniques such as HPLC or LC-MS to confirm compound identity and purity. Always cross-validate results with reference standards and replicate analyses to minimize false positives .

Q. What are the known ecological roles of this compound in lichen symbiosis?

this compound is hypothesized to function as a UV-protectant due to its presence in lichens exposed to high solar radiation (e.g., Graphis spp. in tropical canopies). Field studies in Costa Rican montane forests (alt. 1,500–2,000 m) suggest it may also deter herbivory or microbial colonization, as this compound-containing species dominate tree bark substrates . Experimental designs to test these roles could include UV-exposure assays or microbial co-culture experiments with this compound extracts.

Q. How can researchers design reproducible experiments to isolate this compound from lichen thalli?

Follow these steps:

  • Extraction : Use sequential solvent extraction (e.g., acetone followed by methanol) to maximize yield.
  • Purification : Employ column chromatography with silica gel or Sephadex LH-20, referencing protocols from recent mycochemical studies .
  • Validation : Confirm purity via melting point analysis and NMR spectroscopy. Document solvent ratios, temperature, and centrifugation parameters to ensure reproducibility .

Advanced Research Questions

Q. How can contradictions in this compound’s reported antimicrobial activity be resolved?

Discrepancies in MIC values (e.g., 128 μg/ml against C. albicans vs. 32 μg/ml for E. coli) may arise from variations in:

  • Compound purity : Ensure extracts are ≥95% pure via HPLC.
  • Assay conditions : Standardize broth microdilution protocols (CLSI guidelines) and include positive controls like amphotericin B .
  • Strain specificity : Test across diverse microbial lineages to identify structure-activity relationships.

Q. What strategies optimize this compound synthesis for structure-activity studies?

  • Biogenetic modeling : Trace biosynthetic pathways using isotope-labeled precursors (e.g., 13C^{13}\text{C}-acetate) in lichen cultures.
  • Semi-synthesis : Modify this compound’s xanthone core via regioselective methylation or oxidation, guided by DFT calculations to predict reactive sites.
  • Scalability : Employ solid-phase extraction (SPE) for large-scale purification, noting yield improvements in recent in vitro fungal fermentation studies .

Q. How should researchers address low this compound yields in environmental samples?

  • Ecological sampling : Target lichens in high-stress habitats (e.g., arid or UV-exposed zones), where secondary metabolite production is elevated .
  • Extraction optimization : Test solvent systems with varying polarities (e.g., ethyl acetate:hexane gradients) and employ ultrasound-assisted extraction to enhance efficiency .
  • Metabolomic profiling : Use LC-HRMS to identify co-occurring compounds that may suppress this compound biosynthesis .

Methodological Frameworks

Q. What frameworks ensure rigorous experimental design in this compound research?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Pilot studies to assess lichen material availability.
  • Novelty : Focus on underexplored applications (e.g., anticancer activity via apoptosis assays).
  • Relevance : Align with global priorities like antimicrobial resistance .

Q. How can PICO criteria structure this compound bioactivity studies?

  • Population : Specific microbial strains (e.g., methicillin-resistant S. aureus).
  • Intervention : this compound at defined concentrations (e.g., 0–256 μg/ml).
  • Comparison : Standard antibiotics or negative controls.
  • Outcome : MIC values or inhibition zone diameters .

Data Analysis and Reporting

Q. What statistical methods are appropriate for this compound bioactivity data?

  • Dose-response curves : Fit data to log-logistic models (e.g., EC50 calculations using R’s drc package).
  • Multivariate analysis : Use PCA to correlate this compound abundance with environmental variables (e.g., pH, humidity) .

Q. How should researchers report conflicting spectral data for this compound?

  • Transparency : Disclose all spectral anomalies (e.g., unresolved NMR peaks) in supplementary materials.
  • Collaboration : Consult computational chemists for DFT-based spectral simulations to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.